2-Amino-5-chloro-4-nitrobenzoic acid

Vue d'ensemble

Description

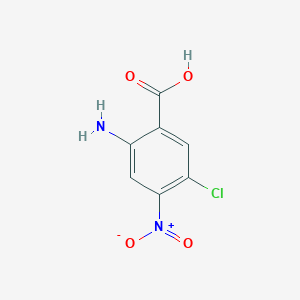

2-Amino-5-chloro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and nitro functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-4-nitrobenzoic acid typically involves the nitration of 2-Amino-5-chlorobenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

2-Amino-5-chlorobenzoic acid+HNO3+H2SO4→2-Amino-5-chloro-4-nitrobenzoic acid+H2O

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-5-chloro-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.

Oxidation: Potassium permanganate (KMnO4), often in an acidic medium.

Major Products Formed

Reduction: 2-Amino-5-chloro-4-aminobenzoic acid.

Substitution: 2-Amino-5-substituted-4-nitrobenzoic acid derivatives.

Oxidation: this compound derivatives with modified functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates

2-Amino-5-chloro-4-nitrobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents. For instance, modifications of this compound can lead to the development of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes, which are pivotal in the inflammatory response.

Antimicrobial Activity

Research has indicated that compounds derived from this compound exhibit antimicrobial properties. Studies have shown that these derivatives can inhibit the growth of certain bacterial strains, making them candidates for further exploration in antibiotic development .

Material Science

Nonlinear Optical Materials

The compound has been studied for its nonlinear optical properties. Research indicates that derivatives like 3-Aminopyridinium-2-chloro-4-nitrobenzoate display promising characteristics for applications in photonics and optoelectronics. These materials can be utilized in devices such as frequency converters and optical switches due to their ability to manipulate light at different frequencies .

Polymer Chemistry

In polymer science, this compound can be used as a building block for synthesizing functionalized polymers. These polymers may possess unique thermal and mechanical properties suitable for various industrial applications.

Environmental Applications

Biodegradation Studies

The environmental impact of nitro compounds like this compound has been a subject of research due to their potential toxicity. Studies utilizing bioinformatics tools have mapped out microbial degradation pathways for such compounds, indicating the capability of certain bacteria to metabolize them into less harmful substances . This research is vital for developing bioremediation strategies aimed at detoxifying contaminated environments.

Mécanisme D'action

The mechanism of action of 2-Amino-5-chloro-4-nitrobenzoic acid depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that cause cellular damage.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-nitrobenzoic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.

2-Chloro-4-nitrobenzoic acid: Lacks the amino group, which influences its chemical behavior and applications.

2-Amino-4-nitrobenzoic acid: Lacks the chloro substituent, resulting in different chemical and biological properties.

Uniqueness

2-Amino-5-chloro-4-nitrobenzoic acid is unique due to the presence of all three functional groups (amino, chloro, and nitro) on the benzoic acid ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Activité Biologique

2-Amino-5-chloro-4-nitrobenzoic acid (ACN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article provides a comprehensive review of the biological activity associated with ACN, supported by relevant data tables and findings from various studies.

Structural Overview

ACN is characterized by the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 175.58 g/mol

The compound features an amino group, a chloro substituent, and a nitro group attached to a benzoic acid backbone, which contributes to its reactivity and biological effects.

Antimicrobial Activity

ACN has demonstrated broad-spectrum antimicrobial activity against various pathogens. Research indicates that modifications to the benzene ring can enhance its activity against specific bacteria such as Helicobacter pylori and Clostridium difficile. A study synthesized a library of ACN analogues, revealing that certain modifications resulted in increased potency against these microorganisms .

Table 1: Antimicrobial Activity of ACN and Its Analogues

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | H. pylori |

| 4-Chloro analogue | 16 | C. difficile |

| 5-Nitro analogue | 8 | C. jejuni |

Antitumor Activity

The compound has been investigated for its potential anticancer properties. Metal complexes formed with ACN have shown promising results in inducing cell proliferation in cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). These findings suggest that ACN could serve as a scaffold for developing new anticancer agents .

Case Study: Antitumor Activity of ACN Complexes

A study evaluated the antitumor effects of metal complexes derived from ACN. Results indicated that these complexes significantly inhibited tumor growth in xenograft models, demonstrating the potential of ACN as a lead compound in cancer therapy .

Toxicological Profile

The safety profile of ACN is crucial for its application in pharmaceuticals. Toxicological studies reveal that:

- Acute Toxicity : The oral LD50 for ACN is greater than 2000 mg/kg in rats, indicating low acute toxicity.

- Skin Sensitization : In local lymph node assays, ACN was classified as a moderate skin sensitizer with an effective concentration (EC3) of approximately 6.85% when using DMSO as a solvent .

- Genotoxicity : Ames tests indicate that ACN does not induce mutations in various strains of Salmonella typhimurium, suggesting it may be non-mutagenic under certain conditions .

Table 2: Summary of Toxicological Data

| Parameter | Result |

|---|---|

| Oral LD50 | >2000 mg/kg |

| Skin Sensitization (EC3) | 6.85% (DMSO) |

| Mutagenicity | Negative (Ames test) |

The biological activity of ACN is hypothesized to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Reactive Metabolites : The formation of reactive metabolites may contribute to both the therapeutic effects and potential toxicity associated with nitroaromatic compounds .

Propriétés

IUPAC Name |

2-amino-5-chloro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWYNMNDNSUAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614372 | |

| Record name | 2-Amino-5-chloro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34649-02-0 | |

| Record name | 2-Amino-5-chloro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.